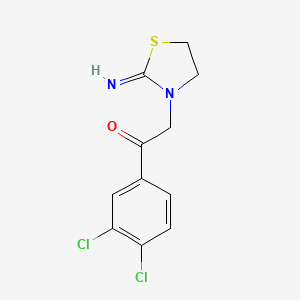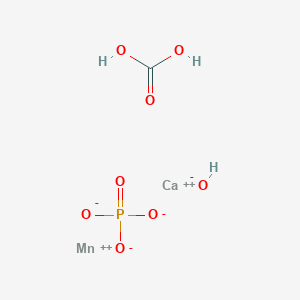
Calcium;carbonic acid;manganese(2+);hydroxide;phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium;carbonic acid;manganese(2+);hydroxide;phosphate is a complex compound that combines elements from different groups of the periodic table. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The unique combination of calcium, manganese, and phosphate ions, along with carbonic acid and hydroxide groups, gives this compound distinctive properties that can be leveraged in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of calcium;carbonic acid;manganese(2+);hydroxide;phosphate can be achieved through various methods. One common approach involves the reaction of calcium carbonate with orthophosphoric acid in the presence of manganese(2+) ions and hydroxide ions. This reaction typically occurs in an aqueous medium, where the calcium carbonate reacts with orthophosphoric acid to form calcium phosphate, while manganese(2+) ions and hydroxide ions are incorporated into the structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale precipitation reactions, where calcium carbonate and manganese(2+) salts are reacted with phosphoric acid under controlled conditions. The reaction parameters, such as temperature, pH, and concentration of reactants, are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Calcium;carbonic acid;manganese(2+);hydroxide;phosphate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Manganese(2+) ions can participate in redox reactions, where they are oxidized or reduced depending on the reaction conditions.
Precipitation Reactions: The compound can form precipitates when reacted with certain reagents, such as when calcium ions react with carbonate ions to form calcium carbonate.
Acid-Base Reactions: The hydroxide groups in the compound can react with acids to form water and the corresponding salts.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various oxidizing or reducing agents. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include calcium carbonate, manganese oxides, and various phosphate salts. These products can have significant applications in different fields, such as materials science and environmental remediation .
Aplicaciones Científicas De Investigación
Calcium;carbonic acid;manganese(2+);hydroxide;phosphate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of calcium;carbonic acid;manganese(2+);hydroxide;phosphate involves several molecular targets and pathways:
Calcium Ions: Calcium ions play a crucial role in various biological processes, including bone formation and muscle contraction.
Manganese Ions: Manganese ions are involved in redox reactions and act as cofactors for various enzymes.
Phosphate Ions: Phosphate ions are essential for energy transfer and storage in biological systems.
Hydroxide Ions: Hydroxide ions contribute to the compound’s basicity and its ability to neutralize acids.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other calcium phosphates, such as hydroxyapatite and tricalcium phosphate, as well as manganese phosphates and carbonates .
Uniqueness
What sets calcium;carbonic acid;manganese(2+);hydroxide;phosphate apart is its unique combination of elements, which imparts distinctive properties and functionalities. For example, the presence of manganese(2+) ions enhances its redox activity, while the combination of calcium and phosphate ions makes it suitable for biological applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique combination of elements and functional groups allows it to participate in a wide range of chemical reactions and applications, making it a valuable subject of study in contemporary research.
Propiedades
Número CAS |
571170-54-2 |
|---|---|
Fórmula molecular |
CH3CaMnO8P |
Peso molecular |
269.02 g/mol |
Nombre IUPAC |
calcium;carbonic acid;manganese(2+);hydroxide;phosphate |
InChI |
InChI=1S/CH2O3.Ca.Mn.H3O4P.H2O/c2-1(3)4;;;1-5(2,3)4;/h(H2,2,3,4);;;(H3,1,2,3,4);1H2/q;2*+2;;/p-4 |
Clave InChI |
DXKLLDJCNMOLRF-UHFFFAOYSA-J |
SMILES canónico |
C(=O)(O)O.[OH-].[O-]P(=O)([O-])[O-].[Ca+2].[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanyl-L-serine](/img/structure/B14217827.png)
![N-[2-(Pent-1-en-1-yl)phenyl]-2-phenylacetamide](/img/structure/B14217831.png)
![5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one](/img/structure/B14217837.png)
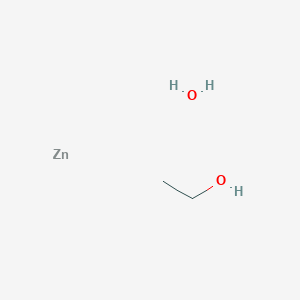
![3-[4-(Methylsulfanyl)phenyl]-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14217860.png)
![Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro-](/img/structure/B14217861.png)
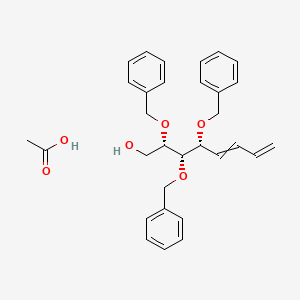
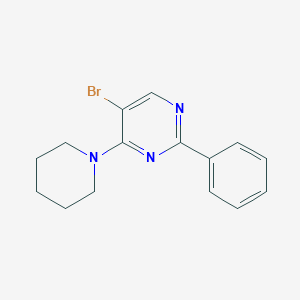

![Ethanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B14217870.png)
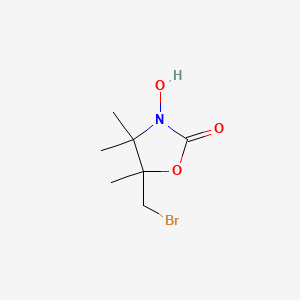
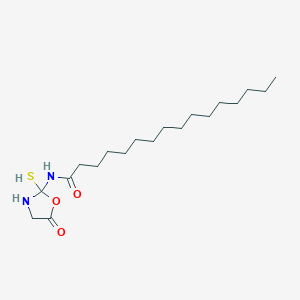
![N-(4-{[2-(3-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14217887.png)
